Ethyl 4-[(2-phenylethyl)carbamothioyl]piperazine-1-carboxylate
Description
Ethyl 4-[(2-phenylethyl)carbamothioyl]piperazine-1-carboxylate is a piperazine-derived compound featuring a carbamothioyl (-NH-CS-) group attached to the 2-phenylethyl moiety. This structure combines the piperazine core—a six-membered ring with two nitrogen atoms—with a thioamide-functionalized aromatic side chain. The ethyl ester at the 1-position enhances solubility and modulates electronic properties.
Properties
IUPAC Name |
ethyl 4-(2-phenylethylcarbamothioyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-2-21-16(20)19-12-10-18(11-13-19)15(22)17-9-8-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRCFHDPXUAZDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=S)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2-phenylethyl)carbamothioyl]piperazine-1-carboxylate typically involves the reaction of piperazine with ethyl chloroformate and 2-phenylethyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall efficiency of the process. The use of automated systems for purification and isolation further enhances the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-phenylethyl)carbamothioyl]piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alcohols; reactions are conducted in the presence of a base like triethylamine or sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Modulation of Biological Pathways
Ethyl 4-[(2-phenylethyl)carbamothioyl]piperazine-1-carboxylate has been identified as a modulator of various biological pathways, particularly those involving neurotransmitter systems. Its structural similarity to other piperazine derivatives suggests potential activity at serotonin and dopamine receptors, making it a candidate for further investigation in the treatment of psychiatric disorders such as anxiety and depression .
Antitumor Activity
Preliminary studies indicate that compounds similar to this compound exhibit antitumor properties. Research has shown that piperazine derivatives can inhibit cell proliferation in various cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest . Further studies are needed to elucidate the specific mechanisms by which this compound may exert its antitumor effects.
Pain Management
Research into fatty acid amide hydrolase (FAAH) inhibitors has highlighted the potential for piperazine derivatives to modulate pain pathways. This compound may serve as a lead compound in developing novel analgesics that target the endocannabinoid system, providing an alternative to traditional pain management therapies .
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. By modulating neurotransmitter levels and protecting neuronal integrity, it may help mitigate conditions such as Alzheimer's disease and Parkinson's disease .
Case Study: Anxiety and Depression Treatment
A recent study investigated the effects of various piperazine derivatives on anxiety-related behaviors in animal models. This compound was among the compounds tested, showing promise in reducing anxiety-like behaviors in rodents when administered at specific dosages . The results suggest a need for further exploration into its efficacy and safety profile in human subjects.
Case Study: Cancer Cell Line Inhibition
In vitro studies have demonstrated that this compound can inhibit the growth of specific cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the disruption of cellular signaling pathways that promote survival and proliferation . These findings warrant additional research into its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-phenylethyl)carbamothioyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The table below compares key structural features of Ethyl 4-[(2-phenylethyl)carbamothioyl]piperazine-1-carboxylate with similar compounds:
Key Observations :
- Aromatic substituents (e.g., 2-phenylethyl, trimethoxybenzyl) influence lipophilicity and π-π stacking interactions, whereas heterocyclic extensions (e.g., morpholinoquinazoline in ) may improve biological target engagement.
Key Observations :
Spectroscopic and Physicochemical Properties
NMR Spectral Data Comparison
- Carbamothioyl analogs : The thiocarbonyl (C=S) group typically resonates at ~200 ppm in $^{13}\text{C}$ NMR, distinct from carbamoyl (C=O, ~165 ppm) .
- Piperazine backbone : Piperazine carbons in ethyl carboxylate derivatives appear at ~44–49 ppm ($^{13}\text{C}$ NMR) .
- Aromatic protons : Substituents like 2-phenylethyl or trimethoxybenzyl show distinct $^{1}\text{H}$ NMR signals in the δ 6.5–7.5 ppm range .
Melting Points and Solubility
Biological Activity
Ethyl 4-[(2-phenylethyl)carbamothioyl]piperazine-1-carboxylate, identified by its compound ID Y600-0914, is a piperazine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, synthesis, and relevant case studies.
Chemical Characteristics
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 321.44 g/mol |
| Molecular Formula | C16H23N3O2S |
| LogP | 2.5124 |
| Polar Surface Area | 35.081 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The structure of the compound can be represented by the SMILES notation: CCOC(N1CCN(CC1)C(NCCc1ccccc1)=S)=O, indicating a complex arrangement conducive to various interactions at the molecular level .
Research indicates that compounds similar to this compound often exhibit activity as serotonin-selective reuptake inhibitors (SSRIs). SSRIs are widely used in treating depression and anxiety disorders. The mechanism typically involves the inhibition of serotonin reuptake at the serotonin transporter (SERT), enhancing serotonin levels in the synaptic cleft and improving mood and emotional regulation .
Anti-inflammatory Properties
There is emerging evidence that piperazine derivatives can act as modulators of inflammatory pathways. Compounds in this class have been shown to inhibit enzymes involved in inflammation, such as fatty acid amide hydrolase (FAAH), suggesting that this compound may also possess anti-inflammatory activity .
Synthesis and Biological Evaluation
A notable study synthesized various piperazine derivatives, including those similar to this compound, which were evaluated for their biological activity. These derivatives were screened for their ability to inhibit SERT and demonstrated promising results in preclinical models, indicating potential for further development as therapeutic agents for mood disorders .
Comparative Analysis with Other Compounds
A comparative analysis of several piperazine-based compounds highlighted the unique efficacy of this compound against specific targets. The data suggested that while many piperazines exhibit similar mechanisms, variations in side chains significantly influence their pharmacological profiles.
Q & A
Q. Critical Parameters :
- Temperature : Maintain 0–5°C during carbamothioyl coupling to minimize side reactions .
- Solvent Choice : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and reactivity .
- Catalysts : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to accelerate coupling steps .
Basic: How is the compound structurally characterized to confirm purity and identity?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 3.4–4.2 ppm (piperazine and CH₂ groups), and δ 7.2–7.4 ppm (phenyl protons) confirm substituent integration .
- ¹³C NMR : Carbamothioyl carbonyl (C=S) appears at ~200 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 362.18) .
- X-ray Crystallography : Resolves 3D conformation, particularly piperazine ring puckering and carbamothioyl orientation .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions often arise from:
- Assay Variability : Standardize in vitro assays (e.g., enzyme inhibition IC₅₀) using positive controls (e.g., known kinase inhibitors) .
- Structural Analogues : Compare activity with related compounds (e.g., ethyl 4-phenylthiocarbamoyl derivatives) to identify SAR trends .
- Solubility Effects : Use DMSO stocks ≤0.1% to avoid false negatives in cellular assays .
Case Study : Discrepancies in antimicrobial activity were resolved by correlating lipophilicity (logP) with membrane permeability .
Advanced: What computational modeling approaches are suitable for predicting target interactions?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs. The carbamothioyl group shows affinity for cysteine-rich active sites .
- MD Simulations : GROMACS or AMBER can predict stability of ligand-target complexes over 100-ns trajectories .
- QSAR Modeling : Correlate substituent electronegativity (e.g., phenyl vs. fluorophenyl) with bioactivity .
Basic: What are the stability profiles of this compound under varying pH and temperature conditions?
Answer:
- Thermal Stability : Decomposes above 150°C (TGA data). Store at –20°C in amber vials .
- pH Sensitivity : Stable at pH 6–8; hydrolyzes in acidic (pH <3) or alkaline (pH >10) conditions, releasing piperazine and thiourea derivatives .
- Light Sensitivity : Carbamothioyl groups degrade under UV light; use light-protected storage .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Core Modifications :
- Replace the ethyl carboxylate with methyl or tert-butyl esters to assess steric effects .
- Substitute the 2-phenylethyl group with fluorophenyl or heteroaromatic moieties for electronic tuning .
- Biological Testing :
- Screen against panels of cancer cell lines (NCI-60) and microbial strains to map activity cliffs .
- Use SPR or ITC to quantify binding kinetics to targets like EGFR or COX-2 .
Advanced: How can researchers address spectral data contradictions (e.g., unexpected NMR shifts)?
Answer:
- Dynamic Effects : Check for rotamers in the carbamothioyl group via variable-temperature NMR .
- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., hydrolyzed piperazine) .
- Crystallographic Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts .
Basic: What analytical methods are recommended for assessing purity in pharmacokinetic studies?
Answer:
- HPLC : C18 column, gradient elution (acetonitrile/water + 0.1% TFA), UV detection at 254 nm .
- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
- Chiral HPLC : If stereocenters are present, use amylose-based columns to resolve enantiomers .
Advanced: What strategies improve the compound’s bioavailability for in vivo studies?
Answer:
- Prodrug Design : Convert the ethyl carboxylate to a morpholinoethyl ester for enhanced solubility .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm) to improve plasma half-life .
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to reduce CYP450-mediated oxidation .
Advanced: How to address challenges in crystallizing this compound for X-ray studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
